molecular formula C8H12N2O B1598669 4-(2-Aminoethoxy)aniline CAS No. 72210-18-5

4-(2-Aminoethoxy)aniline

Cat. No. B1598669
CAS RN: 72210-18-5
M. Wt: 152.19 g/mol
InChI Key: BDMVWJHOWDSYFF-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)aniline , also known by its IUPAC name 4-(2-aminoethoxy)aniline hydrochloride , is a chemical compound with the molecular formula C₈H₁₃ClN₂O . It falls within the class of aromatic amines and exhibits interesting properties due to its structural features.



Synthesis Analysis

The synthesis of 4-(2-Aminoethoxy)aniline involves the reaction of aniline (a primary aromatic amine) with 2-chloroethanol . The nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of aniline leads to the formation of the desired product. The hydrochloride salt form is commonly encountered in practical applications.



Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethoxy)aniline consists of an aniline ring (a benzene ring with an amino group) connected to a 2-ethoxy group . The ethoxy group (C₂H₅O) is attached to the amino nitrogen, resulting in a compound with the following structure:


   H
|
N
/ \
C OCH₂CH₃
\ /
C
|
H


Chemical Reactions Analysis


  • Acetylation : The amino group can be acetylated using acetic anhydride or acetyl chloride to form the corresponding N-acetyl derivative.

  • Substitution Reactions : The amino group can undergo various substitution reactions, such as halogenation or nitration.

  • Oxidation : Oxidation of the aniline ring can lead to the formation of quinone derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The hydrochloride salt typically melts around 180°C .

  • Solubility : It is soluble in water due to the hydrochloride salt form.

  • Color : The compound appears as a white to off-white crystalline powder .


Safety And Hazards


  • Toxicity : As with most aromatic amines, 4-(2-Aminoethoxy)aniline should be handled with care. It may cause skin and eye irritation.

  • Health Risks : Prolonged exposure or inhalation may lead to adverse health effects.

  • Safety Measures : Proper protective equipment (gloves, goggles) and ventilation are essential when working with this compound.


Future Directions

Research on 4-(2-Aminoethoxy)aniline could explore its applications in organic synthesis, material science, and medicinal chemistry. Investigating its potential as a building block for novel compounds or as a ligand in coordination chemistry would be worthwhile.


Please note that this analysis is based on available information, and further studies may provide additional insights into the compound’s properties and applications12.


properties

IUPAC Name

4-(2-aminoethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMVWJHOWDSYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398968
Record name 4-(2-Amino-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)aniline

CAS RN

72210-18-5
Record name 4-(2-Amino-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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